4-(Aminoethynyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminoethynyl)-N,N-dimethylaniline is an organic compound characterized by the presence of an amino group, an ethynyl group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminoethynyl)-N,N-dimethylaniline typically involves the reaction of 4-iodo-N,N-dimethylaniline with ethynylamine under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is usually heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Aminoethynyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ethynyl group can be reduced to form ethyl or ethylene derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Ethyl or ethylene derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(Aminoethynyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(Aminoethynyl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The ethynyl group can participate in π-π interactions, while the amino group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N,N-dimethylaniline: Lacks the ethynyl group, resulting in different reactivity and applications.
4-(Ethynyl)-N,N-dimethylaniline:
4-(Aminoethynyl)aniline: Lacks the dimethyl groups on the aniline moiety, leading to variations in its electronic properties.
Uniqueness
4-(Aminoethynyl)-N,N-dimethylaniline is unique due to the presence of both the amino and ethynyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
474661-45-5 |
---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-(2-aminoethynyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C10H12N2/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,11H2,1-2H3 |
InChI Key |
LDQHCYYJZQKZNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.